Benzonitrile, 3,5-dichloro-2,4,6-trimethyl-, N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Benzonitrile, 3,5-dichloro-2,4,6-trimethyl-, N-oxide involves specific reaction conditions and reagents. One common method is through 1,3-cycloadditions, where the nitrile oxide adds to furan and thiophen to give a single regioisomer . The orientation of these cycloadditions can be studied using perturbational approaches and molecular orbital theories .
Chemical Reactions Analysis
Benzonitrile, 3,5-dichloro-2,4,6-trimethyl-, N-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions, where certain atoms or groups are replaced by others.
Common reagents used in these reactions include furan, thiophen, and benzofuran . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzonitrile, 3,5-dichloro-2,4,6-trimethyl-, N-oxide has several applications in scientific research:
Chemistry: It is used in the study of molecular interactions and reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and molecular targets.
Medicine: Research into potential therapeutic applications is ongoing.
Industry: The compound’s unique properties make it useful in various industrial processes.
Mechanism of Action
The mechanism of action of Benzonitrile, 3,5-dichloro-2,4,6-trimethyl-, N-oxide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing various biochemical processes .
Comparison with Similar Compounds
Benzonitrile, 3,5-dichloro-2,4,6-trimethyl-, N-oxide can be compared with other similar compounds such as:
These compounds share some structural similarities but differ in their chemical properties and applications. The unique combination of chlorine and methyl groups in this compound gives it distinct characteristics that set it apart from its analogs.
Properties
CAS No. |
13456-86-5 |
---|---|
Molecular Formula |
C10H9Cl2NO |
Molecular Weight |
230.09 g/mol |
IUPAC Name |
3,5-dichloro-2,4,6-trimethylbenzonitrile oxide |
InChI |
InChI=1S/C10H9Cl2NO/c1-5-8(4-13-14)6(2)10(12)7(3)9(5)11/h1-3H3 |
InChI Key |
UFELWQICZDNRND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)Cl)C)C#[N+][O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.